Stachyflin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

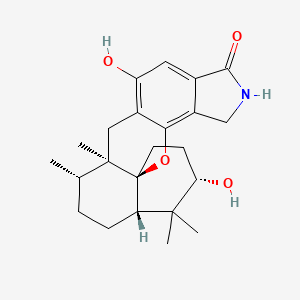

スタキフリンは、Stachybotrys属菌RF-7260から単離された新規化合物です。シス縮合デカリル部分を有するユニークな五環構造で知られています。 スタキフリンは、特にインフルエンザA型ウイルスに対する強力な抗ウイルス活性により、大きな注目を集めています .

準備方法

合成経路と反応条件

スタキフリンの最初のエナンチオ選択的全合成は、BF3・Et2O誘起ドミノエポキシド開環/転位/環化反応を用いて達成されました。 この方法は、必要な五環系を1ステップで立体選択的に形成します . 別の方法では、重要なC15-C16結合を構築するためにネギシクロスカップリング反応を用い、続いてルイス酸触媒環化反応によりシス-デカリル骨格を導入します .

工業的生産方法

スタキフリンの工業的生産方法は、その複雑な構造と合成に関連する課題のために、十分に文書化されていません。ほとんどの研究は、科学研究のための研究室規模の合成に焦点を当てています。

化学反応の分析

反応の種類

スタキフリンは、以下を含むさまざまな化学反応を起こします。

酸化: スタキフリンは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、その官能基を変えることができます。

置換: 置換反応は、スタキフリン分子に新しい官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、さまざまな条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなスタキフリン誘導体が含まれ、これらの誘導体は、それらの増強された生物活性について研究されています .

科学研究への応用

スタキフリンは、いくつかの科学研究に応用されています。

化学: 複雑な有機合成と反応機構を研究するためのモデル化合物として使用されます。

生物学: インフルエンザA型ウイルス亜型H1およびH2に対する抗ウイルス特性について調査されています

医学: ヘマグルチニン媒介ウイルス-細胞融合を阻害する能力により、インフルエンザ治療のための潜在的な治療薬です.

産業: その複雑な合成のため、産業的な応用は限られていますが、新しい抗ウイルス薬の開発のためのリード化合物として役立っています.

科学的研究の応用

Antiviral Properties

Stachyflin has garnered significant attention for its specific antiviral activity against influenza A viruses, particularly subtypes H1 and H2. The compound functions primarily by inhibiting the conformational changes in hemagglutinin (HA), a viral protein essential for the virus's ability to fuse with host cell membranes. This inhibition prevents the virus from entering host cells, thus limiting infection.

Mechanism of Action:

- This compound specifically targets HA, disrupting its conformational change necessary for virus-cell membrane fusion.

- The compound exhibits a virucidal effect that is not reversed by washing, indicating a strong binding affinity to HA .

Case Studies:

- A study demonstrated that this compound effectively inhibited hemagglutinin-mediated fusion in vitro, showcasing its potential as a therapeutic agent against influenza A infections .

- Research indicated that this compound could bind to HA2, preventing viral entry and replication in various influenza strains .

Antibiotic Potential

Recent investigations have identified this compound as part of a class of tetracyclic meroterpenoids with promising antibiotic properties. These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential use in treating resistant bacterial infections.

Biological Profiling:

- This compound and related compounds have been subjected to biological screening, revealing potent antibacterial activity against MRSA .

- The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can significantly enhance antibacterial efficacy .

Drug Discovery and Development

This compound's unique chemical structure and biological properties position it as a candidate for further drug development. Its role in natural product chemistry underscores the importance of exploring fungal metabolites for new therapeutic agents.

Research Insights:

- The total synthesis of this compound has been achieved, allowing for the production of analogs that can be tested for enhanced activity against viruses and bacteria .

- This compound's mechanism of action provides valuable insights into developing new antiviral drugs targeting hemagglutinin, a critical component in many influenza vaccines and treatments .

Summary of Findings

作用機序

スタキフリンは、ウイルス-細胞膜融合に不可欠なウイルス表面タンパク質であるヘマグルチニンのコンフォメーション変化を阻害することにより、その抗ウイルス効果を発揮します。 この阻害により、ウイルスが宿主細胞に侵入することが阻止され、感染がブロックされます . スタキフリンはヘマグルチニンタンパク質に結合し、その構造を安定化させ、膜融合に必要な低pH誘起コンフォメーション変化を防止します .

類似の化合物との比較

類似の化合物

アセチルスタキフリン: スタキフリンの誘導体で、抗ウイルス特性は似ていますが、効力は低いです.

マクロラクチンA: 抗ウイルス活性を持つ別の天然化合物ですが、異なるウイルスタンパク質を標的とします.

独自性

スタキフリンは、インフルエンザA型ウイルス亜型H1およびH2におけるヘマグルチニン媒介融合の特異的な阻害により、独自性を持ちます。 その非常に低濃度での強力な活性(IC50値は0.003 µM)は、他の抗ウイルス化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

Acetylstachyflin: A derivative of this compound with similar antiviral properties but lower potency.

Macrolactin A: Another natural compound with antiviral activity, though it targets different viral proteins.

Uniqueness

This compound is unique due to its specific inhibition of hemagglutinin-mediated fusion in influenza A virus subtypes H1 and H2. Its potent activity at very low concentrations (IC50 value of 0.003 µM) sets it apart from other antiviral compounds .

特性

分子式 |

C23H31NO4 |

|---|---|

分子量 |

385.5 g/mol |

IUPAC名 |

(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |

InChI |

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |

InChIキー |

KUWCILGWLAWLGB-SFJHCMNLSA-N |

SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

異性体SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |

正規SMILES |

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |

同義語 |

stachyflin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。